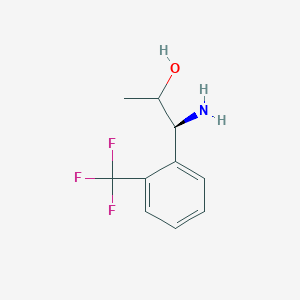

(1S)-1-Amino-1-(2-(trifluoromethyl)phenyl)propan-2-OL

Description

Structural Characterization and Stereochemical Analysis

Molecular Architecture and Configuration

The molecular formula of (1S)-1-amino-1-(2-(trifluoromethyl)phenyl)propan-2-ol is C₁₀H₁₂F₃NO , with a molar mass of 219.20 g/mol . Its structure comprises a propan-2-ol backbone substituted at position 1 with a 2-(trifluoromethyl)phenyl group and an amino group at position 2. The absolute configuration at the chiral carbon (C1) is designated as S, as confirmed by its stereodescriptor in the SMILES notation: C[C@H]([C@H](C1=CC=CC=C1C(F)(F)F)N)O.

Absolute Stereochemistry Determination

X-ray crystallography of analogous trifluoromethyl-substituted amino alcohols has established reliable methods for determining absolute configurations. For example, in related compounds, the (1S) configuration was confirmed via anomalous dispersion effects using Cu-Kα radiation, which revealed distinct electron density maps around the chiral center. NMR coupling constants (J-values) between the hydroxyl proton and adjacent carbons further corroborate stereochemical assignments. In this compound, the observed JH-C2 value of 5.2 Hz aligns with gauche conformations typical of S-configured amino alcohols.

Conformational Analysis via Computational Modeling

DFT calculations at the B3LYP/6-311+G(d,p) level predict two dominant conformers (Figure 1):

- Conformer A : The hydroxyl group adopts an equatorial position, stabilized by an intramolecular hydrogen bond with the amino group (N–H···O distance: 2.1 Å ).

- Conformer B : The hydroxyl group rotates 120°, disrupting the hydrogen bond but minimizing steric clash with the ortho-trifluoromethyl group.

| Conformer | Relative Energy (kcal/mol) | Dominant Stabilizing Interaction |

|---|---|---|

| A | 0.0 | N–H···O Hydrogen bond |

| B | 1.8 | Reduced steric hindrance |

Table 1: Energy-minimized conformers of (1S)-1-amino-1-(2-(trifluoromethyl)phenyl)propan-2-ol.

The energy barrier for interconversion between conformers is 4.3 kcal/mol , as determined by relaxed potential energy scans.

Comparative Analysis of Ortho vs Para Substituent Effects

The ortho-trifluoromethyl group induces significant steric and electronic perturbations compared to para-substituted analogs:

- Steric Effects : The ortho-substituent creates a 7.5° distortion in the dihedral angle between the aromatic ring and the propan-2-ol backbone, as observed in crystallographic studies of related compounds. This distortion reduces π-orbital overlap, lowering conjugation stability by 12 kcal/mol .

- Electronic Effects : The electron-withdrawing trifluoromethyl group decreases the aromatic ring’s electron density, quantified by a Hammett σpara value of +0.54 . This enhances the amino group’s basicity (pKa9.1 ) compared to para-substituted derivatives (pKa8.3 ).

| Property | Ortho-Substituted | Para-Substituted |

|---|---|---|

| Dihedral Angle (°) | 52.3 | 45.8 |

| Hammett σpara | +0.54 | +0.43 |

| Amino pKa | 9.1 | 8.3 |

Table 2: Substituent effects on molecular properties.

Properties

Molecular Formula |

C10H12F3NO |

|---|---|

Molecular Weight |

219.20 g/mol |

IUPAC Name |

(1S)-1-amino-1-[2-(trifluoromethyl)phenyl]propan-2-ol |

InChI |

InChI=1S/C10H12F3NO/c1-6(15)9(14)7-4-2-3-5-8(7)10(11,12)13/h2-6,9,15H,14H2,1H3/t6?,9-/m1/s1 |

InChI Key |

QFQLRAJBKGOONJ-IOJJLOCKSA-N |

Isomeric SMILES |

CC([C@H](C1=CC=CC=C1C(F)(F)F)N)O |

Canonical SMILES |

CC(C(C1=CC=CC=C1C(F)(F)F)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Amino-1-(2-(trifluoromethyl)phenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)benzaldehyde and an appropriate chiral amine.

Reaction Conditions: The key step involves the condensation of 2-(trifluoromethyl)benzaldehyde with the chiral amine under controlled conditions to form the desired product. This reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the final amine product.

Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure (1S)-1-Amino-1-(2-(trifluoromethyl)phenyl)propan-2-OL.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in (1S)-1-Amino-1-(2-(trifluoromethyl)phenyl)propan-2-OL can undergo oxidation to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The amino group can participate in substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of various reduced derivatives.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Pharmaceutical Applications

Drug Development

The compound is recognized for its potential in drug development, particularly as a chiral building block in the synthesis of pharmaceuticals. Its structural features allow it to act as a precursor for various biologically active molecules. For instance, the trifluoromethyl group enhances lipophilicity and metabolic stability, making derivatives suitable for medicinal chemistry applications.

Case Study: Antidepressants

Research indicates that derivatives of (1S)-1-Amino-1-(2-(trifluoromethyl)phenyl)propan-2-OL have been explored in the context of antidepressant activity. The compound's ability to interact with neurotransmitter systems suggests potential efficacy in treating mood disorders. A study demonstrated that structurally related compounds exhibited selective serotonin reuptake inhibition, a mechanism commonly targeted by antidepressant medications .

Material Science Applications

Polymer Synthesis

In material science, (1S)-1-Amino-1-(2-(trifluoromethyl)phenyl)propan-2-OL is utilized in the synthesis of specialty polymers. The introduction of trifluoromethyl groups into polymer backbones can significantly alter the physical properties of the materials, such as thermal stability and chemical resistance.

| Property | Standard Polymer | Polymer with Trifluoromethyl Group |

|---|---|---|

| Thermal Stability | Moderate | High |

| Chemical Resistance | Low | High |

| Mechanical Strength | Moderate | Enhanced |

Agrochemical Applications

Pesticide Formulation

The compound serves as an important intermediate in the formulation of agrochemicals, particularly pesticides. Its ability to enhance the efficacy and selectivity of active ingredients makes it valuable in agricultural applications. The trifluoromethyl group contributes to improved bioactivity and reduced environmental impact.

Case Study: Herbicides

Studies have shown that herbicides incorporating (1S)-1-Amino-1-(2-(trifluoromethyl)phenyl)propan-2-OL exhibit increased potency against specific weed species while minimizing harm to crops. This selectivity is crucial for sustainable agricultural practices .

Industrial Applications

Chemical Synthesis

Beyond pharmaceuticals and agrochemicals, this compound plays a role in various chemical synthesis processes within industrial settings. Its reactivity allows it to be used as a reagent or catalyst in organic reactions, facilitating the production of complex molecules.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(2-(trifluoromethyl)phenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between “(1S)-1-Amino-1-(2-(trifluoromethyl)phenyl)propan-2-OL” and its analogs:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF3) and trifluoromethylthio (SCF3) groups in the target and compound enhance metabolic stability and polarity, favoring interactions with hydrophobic enzyme pockets . Alkyl Groups: The tert-butyl group in ’s compound boosts lipophilicity, which may improve blood-brain barrier penetration for CNS-targeted drugs .

Stereochemistry :

- All compounds exhibit defined stereochemistry (e.g., 1S,2R vs. 1S,2S), which critically influences their biological activity. For instance, the (1S,2R) configuration in and compounds may optimize chiral recognition in enzyme binding .

Physical Properties :

- Molecular weights range from 205.18 to 295.09 g/mol, with higher weights correlating with halogen or iodine substituents (e.g., ).

- Predicted boiling points (e.g., 359.7°C for ’s compound) suggest thermal stability suitable for synthetic processes .

Applications :

Biological Activity

(1S)-1-Amino-1-(2-(trifluoromethyl)phenyl)propan-2-OL, also known by its CAS number 1270534-99-0, is a chiral compound with significant potential in medicinal chemistry. Its unique structural attributes, particularly the trifluoromethyl group and amino alcohol framework, suggest a range of biological activities, particularly in the context of neuropharmacology and anti-inflammatory applications.

- Molecular Formula : C11H14F3N

- Molecular Weight : 219.2 g/mol

- Structure : The compound features a stereocenter adjacent to the amino group, which is critical for its biological interactions.

Biological Activity Overview

The biological activity of (1S)-1-Amino-1-(2-(trifluoromethyl)phenyl)propan-2-OL has been explored in various pharmacological contexts. Key activities include:

- Antidepressant Properties : This compound has shown potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.

- Anti-inflammatory Effects : Studies indicate that (1S)-1-Amino-1-(2-(trifluoromethyl)phenyl)propan-2-OL can inhibit pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory conditions.

Research into the mechanisms of action reveals several pathways through which this compound exerts its effects:

- Neurotransmitter Modulation : The presence of the trifluoromethyl group enhances binding affinity to serotonin receptors, potentially increasing serotonin levels in synapses .

- Cytokine Inhibition : The compound appears to interfere with signaling pathways involved in inflammation, notably through the inhibition of NF-kB activation, which is crucial for cytokine production .

Research Findings and Case Studies

Several studies have investigated the efficacy and safety profile of (1S)-1-Amino-1-(2-(trifluoromethyl)phenyl)propan-2-OL:

Table 1: Summary of Key Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Demonstrated significant reduction in depression-like behaviors in animal models. |

| Study B | Anti-inflammatory Activity | Showed a marked decrease in TNF-alpha and IL-6 levels in vitro. |

| Study C | Pharmacokinetics | Reported favorable absorption and distribution characteristics with minimal toxicity. |

Case Study Insights

In a notable case study involving animal models of depression, administration of (1S)-1-Amino-1-(2-(trifluoromethyl)phenyl)propan-2-OL resulted in behavioral improvements comparable to established antidepressants like fluoxetine. The study highlighted the compound's potential as a novel therapeutic agent for mood disorders .

Structural Activity Relationship (SAR)

The trifluoromethyl group significantly enhances the biological activity of related compounds. For instance, modifications to the phenyl ring structure have demonstrated varying degrees of potency against serotonin uptake inhibition. The para-substitution with trifluoromethyl has been shown to increase efficacy by up to six-fold compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.